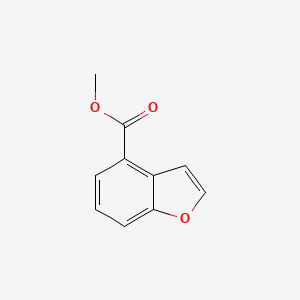

Methyl Benzofuran-4-Carboxylate

Description

Significance of Benzofuran (B130515) Scaffold in Chemical Sciences

The benzofuran scaffold is a fundamental structural unit found in a multitude of biologically active natural products and synthetic compounds. nih.govtandfonline.com Its unique structure allows it to exhibit a wide range of biological activities, making it a subject of extensive research. taylorandfrancis.com The versatility of the benzofuran ring system allows for the introduction of various substituents at different positions, leading to new derivatives with unique structural and therapeutic characteristics. nih.gov This adaptability has made benzofuran derivatives a frequent target in the development of new drugs. nih.gov Researchers have explored benzofurans for applications in pharmaceuticals, agrochemicals, and material sciences. scispace.comacs.org

The benzofuran moiety is a key component in a wide array of naturally occurring organic compounds. tandfonline.com These compounds are found in various plants and fungi and exhibit a broad spectrum of biological effects. elsevierpure.comnih.gov For instance, psoralen, a linear furanocoumarin found in plants like celery, parsley, and citrus fruits, is a well-known natural benzofuran derivative. rsc.orgwikipedia.org Fungi, in particular, are a prolific source of benzofuran natural products that serve as chemical probes to explore neuroprotective chemical spaces. nih.gov The diverse biological activities associated with these natural and synthetic benzofuran derivatives include antimicrobial, anti-inflammatory, antiviral, antitumor, and antioxidant properties. nih.govtaylorandfrancis.comresearchgate.net

Table 1: Examples of Bioactive Benzofuran Derivatives

| Compound Name | Source/Type | Noted Biological Activity | Citations |

| Psoralen | Natural (Plants) | Used in PUVA therapy for skin conditions | rsc.orgwikipedia.org |

| Amiodarone | Synthetic | Antiarrhythmic | taylorandfrancis.commdpi.com |

| Bufuralol | Synthetic | β-adrenergic blocker | nih.gov |

| Combretastatin A-4 (analogue) | Natural (Lead Compound) | Antitumor and antimitotic | nih.gov |

| 8-Methoxypsoralen | Natural (Plants) | Used in treatment of skin diseases | rsc.org |

| Angelicin | Natural (Plants) | Used in treatment of skin diseases | rsc.org |

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The benzofuran scaffold is considered one such structure due to its frequent appearance in bioactive compounds. taylorandfrancis.comrsc.orgusc.edu This makes it an attractive starting point for the design and development of new therapeutic agents. usc.edusunderland.ac.uk Medicinal chemists utilize the benzofuran core to synthesize novel derivatives with the aim of achieving enhanced efficacy and selectivity for a variety of disorders, including chronic diseases and acute infections. elsevierpure.comnih.gov The unique structural features and broad biological activity of benzofuran have established it as a pharmacophore of choice in the design of new drugs, particularly antimicrobial and anticancer agents. nih.govrsc.orgresearchgate.net

Scope and Objectives of the Research Outline

The objective of this article is to present a focused overview of the chemical compound Methyl Benzofuran-4-Carboxylate, grounded in academic research. The scope is strictly limited to the scientific significance of its parent scaffold, its prevalence in nature, its role in medicinal chemistry, and a brief look at related derivatives. This document aims to provide a thorough and scientifically accurate summary based on existing research literature, without extending into areas beyond the specified outline.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzofuran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-3-2-4-9-7(8)5-6-13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPMFELCGIVSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=COC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269935 | |

| Record name | 4-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41019-56-1 | |

| Record name | 4-Benzofurancarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Methyl Benzofuran 4 Carboxylate and Its Analogs

Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran ring is a pivotal step in the synthesis of methyl benzofuran-4-carboxylate and its derivatives. A variety of synthetic strategies have been developed, with a strong emphasis on catalytic methods that offer efficiency, selectivity, and functional group tolerance. sioc-journal.cn These methods can be broadly categorized into metal-catalyzed cyclizations and green, sustainable approaches.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has revolutionized the synthesis of benzofurans, providing powerful tools for the formation of the heterocyclic ring. acs.org Palladium, copper, and gold catalysts are particularly prominent in these transformations, each offering unique advantages in terms of reactivity and selectivity. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is well-established. nih.govnih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, and C-H olefination, provide versatile and efficient routes to a wide array of benzofuran derivatives. nih.govnih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | 2-iodophenols, terminal acetylenes, aryl iodides | (PPh₃)PdCl₂, CuI, triethylamine | One-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.govnih.gov |

| Domino Intermolecular Sonogashira Coupling/Intramolecular Cyclization | 2-(2-bromophenoxy)acetates and terminal acetylenes | Pd(II) complexes | One-pot synthesis of 2,3-disubstituted benzo[b]furans. acs.org |

| C-H Arylation | Benzofurans and triarylantimony difluorides | Pd(OAc)₂ | Regioselective synthesis of 2-arylbenzofurans. mdpi.com |

| Tsuji-Trost Type Reaction | Benzofuran-2-ylmethyl acetates and various nucleophiles | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos | Synthesis of 2-substituted benzofurans. nih.govrsc.org |

Palladium-catalyzed C-H olefination has also emerged as a powerful strategy for benzofuran synthesis. This approach allows for the direct coupling of phenols with unactivated olefins, providing a more atom-economical route to benzofurans and related compounds like coumarins. scispace.com Furthermore, palladium-catalyzed C-H arylation of the benzofuran core itself allows for further functionalization. For example, the reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst selectively yields 2-arylbenzofurans. mdpi.com

Another notable palladium-catalyzed method is the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. nih.govrsc.org This reaction allows for the introduction of a wide range of substituents at the 2-position of the benzofuran ring with high regioselectivity. rsc.org The choice of the palladium catalyst and ligand system is crucial for the success of these transformations, influencing both the yield and the scope of the reaction. nih.govrsc.org

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of benzofurans. nih.gov Copper-catalyzed reactions are particularly effective for promoting C-O bond formation and C-C coupling, which are key steps in many benzofuran synthesis strategies. nih.govacs.orgacs.org

One-pot tandem reactions involving the copper-catalyzed coupling of o-iodophenols, acyl chlorides, and phosphorus ylides have been developed for the rapid synthesis of functionalized benzofurans. nih.govacs.orgacs.orgsci-hub.se This method allows for the formation of one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single operation. nih.govacs.orgsci-hub.se The reaction tolerates a variety of functional groups on the starting materials, leading to a diverse range of benzofuran products. sci-hub.se The choice of copper catalyst, ligand, base, and solvent are all important parameters that need to be optimized for specific substrates. acs.orgsci-hub.se For instance, CuBr has been identified as a particularly effective catalyst for certain transformations. acs.orgsci-hub.se

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI | L-proline | Cs₂CO₃ | DMSO | 90 | 82 |

| 11 | CuBr | L-proline | Cs₂CO₃ | DMSO | 90 | 85 |

| 15 | CuBr | L-proline | Cs₂CO₃ | Toluene | 90 | 56 |

| 18 | CuBr | L-proline | Cs₂CO₃ | DMSO | 90 | 85 |

| 19 | CuBr | L-proline | Cs₂CO₃ | DMSO | 110 | 78 |

Copper catalysts have also been successfully employed in the aerobic oxidative cyclization of phenols and alkynes. rsc.org This method provides a regioselective route to polysubstituted benzofurans in a one-pot procedure, utilizing molecular oxygen as the oxidant. rsc.org Furthermore, intramolecular dehydrogenative C-O coupling reactions mediated by copper catalysts have been used to construct complex fused ring systems containing the benzofuran motif, such as benzothieno[3,2-b]benzofurans. semanticscholar.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and environmentally friendly process. semanticscholar.orgrsc.org

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes and other unsaturated systems. researchgate.netsouthwestern.edu Gold(III) catalysts have been shown to be highly effective in promoting tandem reactions that lead to the formation of complex heterocyclic structures, including benzofurans. acs.orgnih.govresearchgate.net

A notable example is the gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds. acs.orgnih.govresearchgate.net This reaction proceeds through a cascade of condensation, rearrangement, and cyclization steps to afford 3-carbonylated benzofuran derivatives with excellent regioselectivity. acs.orgnih.govresearchgate.net The reaction is typically carried out at elevated temperatures in a solvent such as 1,2-dichloroethane (B1671644) (DCE), and only a small amount of the gold(III) catalyst is required. acs.org A proposed mechanism involves the initial gold(III)-catalyzed condensation of the starting materials to form an intermediate which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization to yield the benzofuran product. acs.org

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AuCl₃ | DCE | 90 | 3 | 85 |

| 2 | AuBr₃ | DCE | 90 | 3 | 78 |

| 3 | FeCl₃ | DCE | 90 | 3 | <10 |

| 4 | PtCl₂ | DCE | 90 | 3 | <10 |

More recently, gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascades of quinols and alkynyl esters have been developed for the synthesis of diverse benzofuran derivatives. nih.govresearchgate.net The use of an additive like difluorodiphenylsilane (B1584975) as a water-trapping reagent can lead to higher yields in these reactions. researchgate.net

While palladium, copper, and gold are the most commonly used metals for benzofuran synthesis, other transition metals have also shown promise in this area. nih.gov Platinum and indium catalysts, for example, have been successfully employed in the cyclization of various precursors to form the benzofuran ring. organic-chemistry.org

Platinum-catalyzed cyclization of o-alkynylphenyl acetals has been shown to produce 3-(α-alkoxyalkyl)benzofurans in good to high yields. organic-chemistry.org This reaction provides a convenient route to a specific class of substituted benzofurans.

Indium(III) halides have been found to catalyze the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans in good yields. organic-chemistry.org Indium-based metal-organic frameworks (In-MOFs) are also gaining attention due to their unique structural and catalytic properties, and their potential applications in organic synthesis are being explored. rsc.org

Green and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in organic chemistry. nih.gov This trend is also reflected in the field of benzofuran synthesis, with researchers exploring more environmentally friendly reaction conditions and catalysts.

One approach to greener synthesis is the use of water as a solvent. Copper-TMEDA catalyzed transformations of readily available ketone derivatives into the corresponding benzo[b]furans have been successfully carried out in water without the need for organic co-solvents. organic-chemistry.org This protocol is not only more environmentally friendly but also allows for the potential reutilization of the catalyst. organic-chemistry.org

Another green strategy involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that are liquid at or near room temperature. A one-pot synthesis of benzofuran derivatives has been reported using a copper iodide catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.gov This method combines the advantages of multicomponent reactions with the use of a green and biodegradable solvent.

Furthermore, catalyst-free synthetic methods are being developed to minimize waste and avoid the use of potentially toxic metals. nih.gov For example, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can lead to the formation of benzofuran heterocycles without the need for a catalyst. nih.gov Additionally, base-catalyzed reactions, such as the Rap-Stoermer reaction using triethylamine, provide a metal-free alternative for the synthesis of certain benzofuran derivatives. nih.govacs.org

The development of these green and sustainable approaches is crucial for the future of benzofuran synthesis, as it allows for the production of these important compounds in a more environmentally responsible manner.

One-Pot Synthesis Strategies

One-pot reactions, where multiple sequential reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. dtu.dkdocksci.com These strategies are highly valuable for constructing complex molecules like substituted benzofurans.

Several one-pot methods for benzofuran synthesis have been reported:

Three-Component Synthesis in DES : As mentioned previously, the copper-catalyzed reaction of o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent is an effective one-pot method to produce 3-aminobenzofurans. researchgate.netnih.gov

Heteroannulation of Benzoquinones : Benzofuran systems can be synthesized via a one-pot coupling of benzoquinone derivatives with cyclohexenones under refluxing acidic conditions (e.g., acetic acid in toluene) without a coupling reagent. dtu.dk This method proceeds through a [3+2] heteroannulation followed by dehydration/aromatization. dtu.dk

Metal-Free Synthesis from O-Arylated Precursors : A metal-free, one-pot synthesis involves the arylation of ethyl acetohydroxamate with diaryliodonium salts. The resulting O-arylated intermediate reacts in situ with a ketone under acidic conditions, proceeding through oxime formation, a sioc-journal.cnsioc-journal.cn-rearrangement, and cyclization to yield the substituted benzofuran. docksci.com

Quinoline-Benzofuran Hybrids : A facile one-pot, three-step synthesis produces novel 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates. researchgate.net The process starts with ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and various salicylaldehydes, proceeding through substitution, cyclization, and saponification in a single pot. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone strategy for constructing the benzofuran ring system. sioc-journal.cnresearchgate.net This approach involves forming the heterocyclic ring by creating a bond between two atoms within the same molecule. These reactions are often facilitated by catalysts, acids, or radical initiators and are among the most common methods for synthesizing the benzofuran core. nih.govmdpi.com

Acid-catalyzed cyclization is a widely used method for benzofuran synthesis. mdpi.comrsc.org Strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can promote the cyclization of suitably substituted precursors. rsc.orgwuxiapptec.com

One example is the PPA-catalyzed cyclization of an acetal (B89532) substrate to form the benzofuran core. wuxiapptec.com Mechanistically, the substrate is protonated under acidic conditions, leading to the elimination of methanol (B129727) to form an oxonium ion. The aromatic ring then performs a nucleophilic attack on this ion to close the ring. wuxiapptec.com

Another facile, one-pot method involves the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones. rsc.orgrsc.org Using TFA as the catalyst and N-bromosuccinimide (NBS) as an oxidant, the 2-hydroxy-1,4-diones undergo a cyclization/oxidative aromatization cascade reaction to afford a variety of benzofuran derivatives in moderate to good yields. rsc.orgrsc.org The proposed mechanism begins with an acid-catalyzed intramolecular cyclization, followed by dehydration to form a key intermediate that is then oxidized to the aromatic benzofuran. rsc.org

Radical cyclization reactions offer a powerful method for synthesizing complex cyclic structures, and their application in benzofuran synthesis has led to novel and efficient pathways. aalto.finih.gov These reactions often proceed as a cascade, where a single initiation event triggers a series of sequential cyclizations and other bond-forming events. nih.govacs.org

A mild and broadly applicable method for constructing complex benzofurylethylamine derivatives utilizes a unique radical cyclization cascade. nih.govresearchgate.net The reaction is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. This generates a radical that undergoes cyclization, followed by an intermolecular radical-radical coupling, rapidly building molecular complexity. nih.govresearchgate.net

Another strategy involves a selenium radical-mediated cascade cyclization. acs.org In this process, an aryl radical, generated from an arylboronic acid in the presence of an AgNO₂ catalyst, is trapped by selenium powder. The resulting aryl selenium radical undergoes addition to a 2-alkynylanisole, followed by cyclization to construct the selenated benzofuran ring in a single step. acs.org Similarly, radical cascade cyclization of propargyl iodophenol derivatives can produce tricyclic 3-alkylidene dihydrobenzofurans, which are precursors to 3,4-fused tricyclic benzofurans. aalto.fi

Regioselective Synthesis and Functionalization

Achieving regiocontrol is paramount in the synthesis of substituted benzofurans. Various strategies have been developed to selectively introduce functional groups at specific positions on the benzofuran-4-carboxylate scaffold.

A notable method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to regioselectively produce benzofuranones. oregonstate.edu These intermediates can then be converted into substituted benzofurans, allowing for programmable substitution patterns that are otherwise difficult to achieve. oregonstate.edu Another powerful technique is the Mukaiyama-Michael addition of silyl (B83357) enol ethers to an o-benzoquinone-4-carboxylate, formed in situ. This reaction proceeds via a proposed zwitterionic intermediate, followed by cyclization and aromatization to afford 2-substituted 7-hydroxybenzofuran-4-carboxylates in fair to good yields. nih.gov The reaction tolerates various alkyl and aryl substituents on the silyl enol ether, although highly electron-rich systems can lead to side reactions like oxidation. nih.gov

Table 3: Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates

| Silyl Enol Ether of | Product | Yield (%) |

|---|---|---|

| Acetophenone (B1666503) | 2-phenyl-7-hydroxybenzofuran-4-carboxylate | 73 |

| 4-Methylacetophenone | 2-(p-tolyl)-7-hydroxybenzofuran-4-carboxylate | 74 |

| 4-Nitroacetophenone | 2-(4-nitrophenyl)-7-hydroxybenzofuran-4-carboxylate | 74 |

| 4-Methoxyacetophenone | 2-(4-methoxyphenyl)-7-hydroxybenzofuran-4-carboxylate | 29 |

Data from a study on the addition of silyl enol ethers to o-benzoquinone esters. nih.gov

The synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid provides another example of regioselective synthesis. It is prepared in a two-step sequence starting from methyl 3,5-dihydroxybenzoate. unimi.itresearchgate.net The first step is a direct thermal one-pot intramolecular cyclization with propargyl bromide, which involves a Claisen rearrangement, followed by a base-catalyzed hydrolysis of the ester to yield the final product. unimi.itresearchgate.net

Furthermore, rhodium-catalyzed C-H activation offers a modern approach to functionalizing the benzofuran core. For instance, the rhodium-mediated transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative has been used to synthesize C4-substituted benzofurans. acs.org

Total Synthesis of Complex Benzofuran-4-Carboxylate Containing Natural Products and Analogs

The benzofuran scaffold is a core component of numerous biologically active natural products. rsc.orgrsc.orgrsc.org The total synthesis of these complex molecules often requires intricate strategies to construct the heterocyclic ring with the correct substitution pattern. While specific examples of natural products containing the this compound moiety are not prominently detailed in the provided search results, the synthesis of closely related analogs highlights the strategic importance of this scaffold.

One example is the total synthesis of a norneolignan analog. rsc.org A key step in this synthesis is a one-pot reaction that constructs the 2-arylbenzofuran core from methyl 3-(4-hydroxyphenyl)propionate and a substituted acetophenone under Friedel-Crafts conditions, followed by reductive desulfurization. rsc.org

Another synthetic approach towards natural products involves the Sonogashira cross-coupling reaction. rsc.org In the synthesis of ailanthoidol (B1236983) and its analogs, a bromobenzofuran intermediate is coupled with propargyl acetate (B1210297). This key step introduces a side chain that is further elaborated to complete the synthesis of several natural products. rsc.org

The synthesis of benzofuran-containing natural products is a testament to the power of modern synthetic organic chemistry, where complex molecular architectures are assembled through carefully designed reaction sequences. rsc.orgrsc.org

Iii. Spectroscopic and Advanced Analytical Characterization of Methyl Benzofuran 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl benzofuran-4-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment, connectivity, and number of different protons in the molecule. Although complete, formally published spectral data with detailed coupling constants are scarce in the literature, a United States patent provides key chemical shift information for the compound dissolved in deuterochloroform (CDCl₃) future4200.com.

The spectrum is characterized by signals in both the aromatic and aliphatic regions. The methyl ester group gives rise to a distinct singlet, while the protons on the benzofuran (B130515) core appear as multiplets in the downfield aromatic region future4200.com.

Key ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.97 | Singlet (s) |

| Aromatic H | 7.33-7.36 | Multiplet (m) |

| Aromatic H | 7.66-7.72 | Multiplet (m) |

| Aromatic H | 7.95-7.98 | Multiplet (m) |

| Data obtained from a 200 MHz spectrum in CDCl₃ future4200.com. |

The multiplet signals correspond to the five protons on the benzofuran ring system. A detailed analysis, supported by 2D NMR, would be required to assign each aromatic proton specifically to positions 2, 3, 5, 6, and 7.

The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will appear significantly downfield, typically above 165 ppm. The carbons of the furan (B31954) and benzene (B151609) rings will resonate in the 100-160 ppm range, while the methyl ester carbon will be found in the aliphatic region, usually around 50-55 ppm.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~167 |

| Quaternary Carbons (C4, C3a, C7a) | ~120-158 |

| Aromatic CH Carbons (C2, C3, C5, C6, C7) | ~105-130 |

| -OCH₃ | ~52 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. It would show correlations between the protons on the benzene ring (H5, H6, H7) and also between the protons on the furan ring (H2, H3). This is essential for distinguishing between the different aromatic multiplets observed in the 1D ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of C2-H2, C3-H3, C5-H5, C6-H6, C7-H7, and the methyl ester carbon to its protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons, which are not observed in an HSQC spectrum. Key expected correlations would include:

The methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O) and to C4.

Proton H2 to C3, C3a, and C7a.

Proton H5 to C4, C7, and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity, which helps to confirm the spatial arrangement of the molecule. For instance, a NOESY spectrum could show a correlation between the methyl ester protons and the proton at position 5 (H5) of the benzene ring, confirming their spatial closeness.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₀H₈O₃), the expected monoisotopic mass is 176.04734 g/mol .

In a typical ESI-MS experiment, the compound would be detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₁₀H₈O₃ + H]⁺ | 177.05462 |

| [C₁₀H₈O₃ + Na]⁺ | 199.03657 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the ester functional group and the aromatic benzofuran system.

Key characteristic peaks can be predicted based on data from analogous structures and general spectroscopic principles researchgate.net.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic (Benzofuran) |

| ~2950 | C-H stretching | Aliphatic (-OCH₃) |

| ~1720 | C=O stretching | Ester |

| ~1600, ~1450 | C=C stretching | Aromatic Ring |

| ~1280, ~1100 | C-O stretching | Ester and Furan Ether |

The most prominent peak in the spectrum would be the strong absorption from the ester carbonyl (C=O) stretch, expected around 1720 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aromatic C=C stretches around 1600-1450 cm⁻¹ would confirm the aromatic nature of the core structure. The C-O stretching vibrations of the ester and the furan ether linkage would be visible in the fingerprint region.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystal, providing unequivocal proof of its molecular structure and insights into intermolecular interactions.

Table 1: Illustrative Crystallographic Data for a Related Benzofuran Derivative (6-Hydroxy-2-methylbenzofuran-4-carboxylic acid)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | unimi.it |

| Space Group | P2₁/c | unimi.it |

| Key Interaction | π–π stacking | unimi.it |

| Stacking Distance | 3.875(1) Å | unimi.it |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. The separation principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase. utexas.edu

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of non-volatile compounds like this compound. researchgate.net The method offers high resolution and sensitivity, making it ideal for quantitative analysis. researchgate.net

For aromatic esters, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is non-polar (commonly a C18-functionalized silica), and the mobile phase is a polar solvent mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A typical analysis would involve injecting a solution of the compound onto the column and eluting it with a mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.net Detection is commonly achieved using a UV spectrophotometer, as the benzofuran ring system is strongly chromophoric. researchgate.net The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic of the compound under specific conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial standards for related furan esters often report purities exceeding 99% as determined by HPLC. selleckchem.com

Table 2: Typical RP-HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | C18 (L7) reversed-phase column | researchgate.net |

| Mobile Phase | Methanol:Water (e.g., 45:55 v/v) | researchgate.net |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for larger-scale column chromatography. utexas.edunih.gov The technique involves spotting the compound onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel, which is polar. utexas.edu The plate is then placed in a chamber containing a shallow pool of a solvent system (the mobile phase), which travels up the plate by capillary action. utexas.edu

Separation occurs based on the compound's relative affinity for the polar stationary phase versus the less polar mobile phase. utexas.edu Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica gel and have lower Rf values. utexas.edu For a compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). unimi.itresearchgate.net The position of the compound is visualized under UV light, as the aromatic ring absorbs UV radiation.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. utexas.edu In a documented analysis of a closely related compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, an Rf value of 0.32 was reported using a mobile phase of hexane/ethyl acetate in an 8:2 ratio. unimi.itresearchgate.net This provides a reliable reference point for the expected chromatographic behavior of this compound.

Table 3: TLC Data for a Related Benzofuran Ester

| Compound | Stationary Phase | Mobile Phase | Rf Value | Source |

|---|

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester |

| Methyl benzoate |

| Benzoic acid |

| Methanol |

| Water |

| Acetonitrile |

| Hexane |

Iv. Reactivity and Chemical Transformations of Methyl Benzofuran 4 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is generally reactive towards electrophiles. In electrophilic aromatic substitution reactions, the position of attack is determined by the stability of the intermediate carbocation (sigma complex). For the parent benzofuran molecule, electrophilic attack occurs preferentially at the C2 and C3 positions of the furan (B31954) ring. stackexchange.comechemi.com Attack at the C2 position leads to an intermediate where the positive charge is stabilized by the adjacent benzene (B151609) ring, analogous to a benzylic carbocation. stackexchange.comechemi.com Attack at the C3 position allows the positive charge to be stabilized through resonance by the lone pair of electrons on the furan oxygen atom. stackexchange.comechemi.com Generally, benzofuran favors substitution at the C2 position. echemi.com

However, in Methyl Benzofuran-4-Carboxylate, the presence of the methyl carboxylate group at the C4 position significantly influences the regioselectivity. The ester group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation makes the furan ring, particularly the C2 and C3 positions, more susceptible to substitution relative to the deactivated benzene portion of the molecule. Substituents on a benzene ring that deactivate it tend to direct incoming electrophiles to the meta position. libretexts.org Therefore, electrophilic substitution on the benzene ring of this compound would be expected to be difficult and likely occur at the C5 or C7 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com

Formylation: Introduction of a formyl group (-CHO). The Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride, is a common method for formylating reactive aromatic rings like benzofurans. researchgate.net

Halogenation: Introduction of a halogen (e.g., Br, Cl). Reagents such as N-bromosuccinimide (NBS) can be used for the bromination of the benzofuran ring. researchgate.net Halogen-substituted benzofurans are valuable intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions. researchgate.net

Nucleophilic Reactions Involving the Ester Moiety

The ester group in this compound is susceptible to nucleophilic acyl substitution. This class of reactions proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl π-bond reforms, and the methoxide (B1231860) ion (CH3O-) is eliminated as the leaving group. masterorganicchemistry.com

Key reactions include:

Transesterification: The reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the methyl group for a different alkyl or aryl group, forming a new ester. To drive the equilibrium towards the desired product, a large excess of the new alcohol is often used. masterorganicchemistry.com

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields the corresponding primary, secondary, or tertiary amide. This is a common method for converting esters into amides.

Reduction: The ester can be reduced to a primary alcohol (4-(hydroxymethyl)benzofuran). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). Weaker reagents like diisobutylaluminum hydride (DIBAL-H) can, under controlled low-temperature conditions, reduce the ester to an aldehyde (benzofuran-4-carbaldehyde). masterorganicchemistry.com

Hydrolysis of the Ester to the Carboxylic Acid

One of the most fundamental reactions of this compound is its hydrolysis to the corresponding Benzofuran-4-carboxylic acid. This transformation can be catalyzed by either acid or base, though base-catalyzed hydrolysis (saponification) is more common as it is essentially irreversible. masterorganicchemistry.comgoogle.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion (e.g., from NaOH or KOH) acts as the nucleophile, attacking the ester carbonyl. mdpi.comunimi.it The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the neutral carboxylic acid. masterorganicchemistry.commdpi.comunimi.it The synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, for example, involves the hydrolysis of the methyl ester using sodium hydroxide in a water/methanol (B129727) mixture, followed by acidification with HCl. mdpi.comunimi.it

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Base (e.g., NaOH) | Aqueous or alcoholic solution, heat | Benzofuran-4-carboxylic acid | Not specified | google.com |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester | NaOH, water, methanol | Stirred at 55 °C for 6 h, then acidified with 1 M HCl | 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | 50% | mdpi.comunimi.it |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | NaOH, i-PrOH, water | Reflux for 2 h, then acidified with AcOH | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid | 68% | mdpi.com |

| General Methyl Ester | LiOH, THF, methanol, H2O | Room temperature | Corresponding Carboxylic Acid | High | thieme-connect.de |

Derivatization at the Carboxylate Group

The carboxylate functionality is a versatile handle for synthesizing a wide array of derivatives. Starting from Benzofuran-4-carboxylic acid (obtained via hydrolysis of the methyl ester), various other esters can be prepared. For instance, reacting the carboxylic acid with different alcohols (methanol, ethanol, n-butanol, propanol, isopropanol) in the presence of a catalytic amount of a strong acid like H2SO4 yields the corresponding esters. tandfonline.com

Beyond esterification, other important derivatizations include:

Amide Formation: The carboxylic acid can be converted to an amide by first activating it, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine.

Ketone Synthesis: Palladium-catalyzed Negishi-type cross-coupling reactions can be employed to synthesize ketones. This involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid sodium salt and ethyl chloroformate, which then couples with an organozinc reagent. acs.org

Palladium/Copper-Catalyzed Cross-Coupling Reactions at Various Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-X (X = N, O, S) bond formation and can be applied to functionalize the benzofuran scaffold. qualitas1998.net These reactions typically require a halide or triflate leaving group on one of the coupling partners. youtube.com Therefore, to functionalize the benzofuran core of this compound via cross-coupling, it would first need to be halogenated (e.g., at the C2, C3, C5, or C7 positions).

Palladium-Catalyzed Reactions:

Suzuki Coupling: Couples an organoboron reagent with an aryl halide/triflate. qualitas1998.netyoutube.com This is a versatile method for creating new C-C bonds.

Heck Coupling: Forms a C-C bond between an alkene and an aryl halide/triflate. youtube.com

Sonogashira Coupling: Joins a terminal alkyne with an aryl halide/triflate, providing access to alkynylated benzofurans. qualitas1998.net

Tsuji-Trost Reaction: A palladium-catalyzed nucleophilic substitution of an allylic-type substrate. This has been applied to benzofuran-2-ylmethyl acetates, where various nucleophiles attack the benzylic position. unicatt.it

Copper-Catalyzed Reactions:

Ullmann Condensation: A classic reaction for forming C-O and C-N bonds, often requiring high temperatures. acs.org

Chan-Lam Coupling: A milder, more modern copper-catalyzed method for C-O and C-N bond formation using boronic acids as the coupling partner. researchgate.netresearchgate.net This reaction can be used to arylate amines and alcohols.

C-C Coupling: Copper catalysts can also mediate C-C bond formation, for example, in the synthesis of benzofurans from o-iodophenols and acyl chlorides. sci-hub.se

Other Specific Chemical Transformations

While hydrolysis is the standard method to convert the methyl ester to a carboxylic acid, specific reagents can achieve this transformation under different conditions. Boron tribromide (BBr3) is a powerful Lewis acid known for cleaving methyl ethers and esters. researchgate.net A study on the synthesis of a stilbene (B7821643) dimer demonstrated the demethylation of a related compound, methyl 3-arylbenzofuran-4-carboxylate, using BBr3 in dichloromethane (B109758) (DCM) to yield the carboxylic acid. researchgate.net This method provides a non-aqueous alternative to traditional hydrolysis. researchgate.net

Haloform Reactions

The haloform reaction is a well-established chemical test and synthetic method used to convert methyl ketones, and compounds that can be oxidized to methyl ketones (like acetaldehyde, ethanol, and secondary alcohols with a methyl group on the carbinol carbon), into a carboxylic acid and a haloform (CHX₃, where X is a halogen). wikipedia.orgnih.gov The reaction proceeds through the exhaustive halogenation of the α-methyl group in the presence of a base, followed by the cleavage of the resulting trihalomethyl ketone by a hydroxide ion. wikipedia.org

This compound, with its ester functional group and benzofuran core, does not possess the requisite acetyl (methyl ketone) moiety or a precursor group that can be oxidized to it under haloform conditions. The structure lacks the R-C(=O)CH₃ or R-CH(OH)CH₃ arrangement necessary for the reaction to occur. wikipedia.org Consequently, this compound does not undergo the haloform reaction. Research literature does not report this transformation for this compound, which is consistent with the known mechanistic requirements of the reaction.

Oxidation and Reduction Reactions

The presence of both an aromatic heterocyclic ring and an ester functional group allows for a range of oxidation and reduction reactions, targeting either one or both parts of the molecule depending on the reagents and conditions employed.

While specific oxidation studies on this compound are not extensively documented, the reactivity of the benzofuran core suggests potential pathways. The furan ring is generally susceptible to oxidation, which can lead to ring-opening. For instance, strong oxidizing agents like potassium permanganate (B83412) are known to cause oxidative degradation of the furan ring in related furanocoumarin structures such as psoralen. wikipedia.org Similarly, oxidative ring-opening of furan derivatives can be achieved using specific metal catalysts. rsc.org It is therefore expected that treatment of this compound with powerful oxidizing agents would primarily result in the cleavage of the furan portion of the molecule rather than oxidation of the more stable benzene ring. The parent molecule lacks benzylic alkyl groups, which are common sites for oxidation to carboxylic acid functions.

Reduction reactions of this compound can selectively target the ester group or the benzofuran ring system.

Reduction of the Ester Group

The methyl carboxylate group can be reduced to a primary alcohol, (4-(hydroxymethyl)benzofuran), using potent hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, capable of reducing esters to primary alcohols efficiently. libretexts.orgbyjus.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to an intermediate aldehyde which is immediately reduced further to the corresponding primary alcohol. ucalgary.ca Other reducing agents can also be employed, though sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters under standard conditions. ucalgary.cacommonorganicchemistry.com

| Reagent | Typical Conditions | Product | Notes |

|---|

Reduction of the Benzofuran Ring

Catalytic hydrogenation can be employed to reduce the benzofuran nucleus. The extent of reduction depends on the catalyst and reaction conditions.

Partial Hydrogenation : The furan ring can be selectively hydrogenated without affecting the benzene ring or the ester group. Palladium-catalyzed hydrogenation is a common method to convert benzofuran derivatives into their corresponding 2,3-dihydrobenzofurans. researchgate.net This reaction saturates the C2-C3 double bond of the furan moiety.

Complete Hydrogenation : More forcing conditions using cascade catalysis can achieve complete saturation of both the furan and the benzene rings. A dual catalytic system, combining a chiral homogeneous ruthenium-NHC complex with an in-situ activated rhodium catalyst, has been shown to hydrogenate substituted benzofurans to the corresponding enantioenriched octahydrobenzofurans. nih.gov This process transforms the planar aromatic system into a complex, saturated three-dimensional structure.

| Reaction | Catalyst System | Product | Notes |

|---|---|---|---|

| Selective Hydrogenation | Pd/C, H₂ | Methyl 2,3-dihydrobenzofuran-4-carboxylate | Reduces the furan ring's C2-C3 double bond. researchgate.net |

V. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for understanding its geometry, vibrational modes, and reactivity. nih.govepstem.net

The first step in most computational analyses is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as B3LYP with a basis set like 6-311G(d,p), researchers can calculate the geometry that corresponds to the lowest energy state on the potential energy surface. nih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles in the gaseous phase. nih.gov

For benzofuran (B130515) derivatives, these calculations often confirm the planarity of the fused ring system, a key structural feature. researchgate.netphyschemres.org The predicted geometric parameters can be compared with experimental data from X-ray crystallography, if available, to validate the accuracy of the computational method. nih.govresearchgate.net Studies on similar structures, like 1-benzofuran-2-carboxylic acid, have shown good agreement between calculated and experimental values. researchgate.net

Table 1: Representative Predicted Geometrical Parameters for Methyl Benzofuran-4-Carboxylate (Note: This table is illustrative, based on typical values for similar structures, as specific published data for this exact molecule is not available.)

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-O (furan) | Bond lengths within the furan (B31954) ring | ~1.37 Å |

| C=C (furan) | Double bond length in the furan ring | ~1.36 Å |

| C-C (benzene) | Aromatic bond lengths in the benzene (B151609) ring | ~1.39 - 1.41 Å |

| C4-C(O)O | Bond connecting carboxyl group to the ring | ~1.49 Å |

| C=O (ester) | Carbonyl double bond length | ~1.21 Å |

| O-CH3 (ester) | Ester C-O single bond length | ~1.35 Å |

| O-C-C (ring) | Bond angle within the furan ring | ~106° |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum is generated. These calculated frequencies are often systematically higher than experimental values due to the calculation being for an isolated molecule in the gas phase and the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. epstem.net

Analysis of these frequencies allows for the assignment of specific vibrational modes, such as the characteristic stretching of the ester carbonyl (C=O) group, the aromatic C-H stretches, and the C-O-C stretching of the furan ring. researchgate.net This provides a detailed understanding of the molecule's dynamic behavior and helps to interpret experimental spectra.

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments (Note: This table is illustrative, providing expected ranges for key functional groups.)

| Vibrational Mode | Description | Expected Scaled Frequency (cm-1) |

|---|---|---|

| C-H stretch (aromatic) | Stretching of C-H bonds on the benzene ring | 3000 - 3100 |

| C-H stretch (methyl) | Stretching of C-H bonds of the methyl group | 2900 - 3000 |

| C=O stretch (ester) | Stretching of the carbonyl double bond | 1710 - 1730 |

| C=C stretch (aromatic) | Ring stretching of the benzene and furan moieties | 1450 - 1600 |

| C-O stretch (ester/ether) | Stretching of the ester and furan C-O bonds | 1100 - 1300 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. physchemres.orgirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. physchemres.orgirjweb.com From the HOMO and LUMO energies, various global reactivity descriptors like electronegativity, chemical potential, and hardness can be calculated to further quantify the molecule's reactivity. irjweb.com

Table 3: Representative Frontier Orbital Properties (Note: This table is illustrative, showing the type of data generated from a HOMO-LUMO analysis.)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | LUMO - HOMO energy difference | 4.5 to 5.5 |

Molecular Dynamics Simulations

While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov In a typical MD simulation, this compound would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time, typically on the nanosecond to microsecond scale. nih.govnih.gov

These simulations can reveal information about the conformational flexibility of the molecule, its solvation properties, and its interactions with other molecules like lipids in a membrane or the residues of a protein. nih.gov For benzofuran derivatives, MD simulations have been used to assess the stability of a ligand-protein complex after docking, ensuring the predicted binding mode is stable over time. nih.gov

Docking Studies to Elucidate Binding Mechanisms

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a macromolecular target, usually a protein. nih.govdntb.gov.ua The process involves generating a multitude of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. nih.gov

Docking studies are instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms at the molecular level. For example, studies on other benzofuran derivatives have used docking to understand their inhibitory mechanism against targets like Sortase A and the HCV NS5B enzyme. nih.govnih.gov The results of a docking study typically include the predicted binding energy (in kcal/mol) and a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues of the protein. nih.gov This information is crucial for explaining the molecule's activity and for designing more potent analogs.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are vital for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), quantitative structure-activity relationship (QSAR) models can be developed. physchemres.orgoncotarget.com

For the benzofuran scaffold, SAR studies have shown that the type and position of substituents are critical for biological activity. nih.gov For instance, research on anticancer benzofurans revealed that substitutions at the C-2 position were often crucial for cytotoxicity. nih.gov Similarly, computational SAR could be applied to this compound to explore how modifying the ester group at position 4 (e.g., changing it to an amide or a different ester) or adding substituents to the benzene ring would likely affect a specific biological endpoint. These models can then predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. physchemres.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological activities of novel derivatives and guiding the synthesis of more potent and selective molecules. biolscigroup.usresearchgate.net These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds, followed by the development of a mathematical model that links these descriptors to the observed biological activity. nih.govnih.gov

Detailed Research Findings

QSAR studies on benzofuran derivatives have revealed the importance of several types of molecular descriptors in determining their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, in a study on benzofuran derivatives as potential inhibitors of Staphylococcus aureus Sortase A, it was found that the minimum bond order of a carbon atom and the relative number of benzene rings had a significant positive contribution to the inhibitory activity. nih.gov Another QSAR study on benzofuran derivatives for their antioxidant activity highlighted the significance of the octanol-water partition coefficient (log P), hydration energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

In a 3D-QSAR study on a series of dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors, the generated pharmacophore model indicated that one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features were crucial for binding to the active site of the target protein. nih.gov Similarly, a 3D-QSAR study on benzofuran derivatives as Lysine-Specific Demethylase 1 inhibitors, using CoMFA and CoMSIA techniques, showed that steric, electrostatic, and hydrogen bond acceptor fields played a key role in their activity. researchgate.net

The statistical robustness of QSAR models is evaluated using various parameters such as the coefficient of determination (R²), the cross-validated coefficient (Q²), and the F-test value. biolscigroup.usnih.gov For example, a QSAR model for the antioxidant activity of benzofuran derivatives yielded a statistically significant equation with good predictive ability. researchgate.net

While a specific QSAR study solely focused on this compound is not extensively reported, the findings from studies on its derivatives provide valuable insights into the structural requirements for various biological activities. These studies collectively suggest that modifications to the benzofuran core, including the introduction of different substituents, can significantly impact the electronic, steric, and hydrophobic properties, thereby modulating the biological activity.

Data Tables

The following tables present hypothetical data based on typical QSAR studies of benzofuran derivatives to illustrate the concepts.

Table 1: Molecular Descriptors for a Series of Benzofuran-4-Carboxylate Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Biological Activity (IC₅₀, µM) |

| This compound | 176.17 | 2.1 | -8.5 | -1.2 | 50.0 |

| Ethyl benzofuran-4-carboxylate | 190.20 | 2.5 | -8.4 | -1.1 | 45.5 |

| Propyl benzofuran-4-carboxylate | 204.22 | 2.9 | -8.3 | -1.0 | 40.2 |

| Isopropyl benzofuran-4-carboxylate | 204.22 | 2.8 | -8.3 | -1.0 | 42.1 |

| Methyl 2-bromobenzofuran-4-carboxylate | 255.07 | 2.7 | -8.8 | -1.5 | 65.3 |

| Methyl 2-chlorobenzofuran-4-carboxylate | 210.62 | 2.6 | -8.7 | -1.4 | 60.8 |

| Methyl 2-nitrobenzofuran-4-carboxylate | 221.17 | 1.8 | -9.2 | -2.0 | 75.1 |

Table 2: Statistical Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| n | 7 | Number of compounds in the study |

| R² | 0.92 | Coefficient of determination |

| Q² | 0.85 | Cross-validated coefficient |

| F-statistic | 55.6 | Fisher's test value for statistical significance |

| Standard Error | 0.15 | Standard error of the estimate |

These tables demonstrate how various calculated molecular properties are correlated with the biological activity of a series of related compounds to generate a predictive QSAR model. The high R² and Q² values in Table 2 would indicate a robust model with good predictive power.

Vi. Biological Activity and Pharmacological Potential of Methyl Benzofuran 4 Carboxylate Derivatives

Anticancer and Antiproliferative Activities

Numerous studies have highlighted the potential of benzofuran (B130515) derivatives as anticancer agents, with many exhibiting significant cytotoxicity against various cancer cell lines. mdpi.comnih.govnih.govresearchgate.net The introduction of different substituents onto the benzofuran ring system allows for the modulation of their pharmacological properties, leading to the development of compounds with enhanced potency and selectivity. mdpi.comnih.gov

Halogenated benzofuran derivatives, for instance, have demonstrated a significant increase in anticancer activity. mdpi.comnih.gov The presence of halogens such as bromine or chlorine can enhance the binding affinity of these compounds to their molecular targets. nih.gov Research on halogenated derivatives of methyl benzofuran-3-carboxylate has shown promising cytotoxic effects against several human cancer cell lines, including lung (A549), liver (HepG2), and colon (SW620) cancer cells. nih.gov One study reported that a brominated methyl benzofuran-3-carboxylate derivative exhibited IC₅₀ values of 3.5 μM and 3.8 μM against A549 and HepG2 cells, respectively. nih.gov

Furthermore, the hybridization of the benzofuran scaffold with other pharmacologically active moieties has yielded potent anticancer compounds. nih.gov For example, benzofuran derivatives incorporating sulfonamide or piperazine (B1678402) groups have shown significant antiproliferative activity. researchgate.net Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have also been synthesized and evaluated for their anticancer potential, with some compounds showing excellent activity against lung and breast cancer cell lines. researchgate.net

Table 1: Cytotoxic Activity of Selected Benzofuran Carboxylate Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | nih.gov |

| HepG2 (Liver) | 3.8 ± 0.5 | nih.gov | |

| SW620 (Colon) | 10.8 ± 0.9 | nih.gov | |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | nih.gov |

| HepG2 (Liver) | 11 ± 3.2 | nih.gov | |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b) | A549 (Lung) | 0.858 | researchgate.net |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d) | MCF7 (Breast) | 2.07 | researchgate.net |

The anticancer effects of benzofuran derivatives are exerted through various mechanisms, highlighting their potential to target multiple pathways involved in cancer progression.

Protein kinases are crucial regulators of cell cycle progression and signaling pathways that are often dysregulated in cancer. Several benzofuran derivatives have been identified as potent inhibitors of these kinases. The mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of cell growth and proliferation, has been a significant target for benzofuran-based inhibitors. mdpi.comresearchgate.net Specifically, derivatives with substitution at the 4-position of the benzofuran ring have been explored for their mTOR inhibitory activity. mdpi.comresearchgate.net

Cyclin-dependent kinases (CDKs), particularly CDK2, are also important targets for anticancer drug development. researchgate.net Novel oxindole-based benzofuran hybrids have been designed and synthesized as dual inhibitors of CDK2 and GSK-3β, showing potent activity against breast cancer cell lines. tandfonline.com While not specifically methyl benzofuran-4-carboxylate derivatives, these findings suggest that the benzofuran scaffold is a viable starting point for developing kinase inhibitors.

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Although a study on halogenated methyl benzofuran-3-carboxylate derivatives showed a minimal effect on tubulin polymerization, other benzofuran compounds have been reported to act as tubulin inhibitors. nih.gov This suggests that the position and nature of substituents on the benzofuran ring are critical for this specific mechanism of action.

The ability to induce programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.govtandfonline.com For example, halogenated derivatives of methyl benzofuran-3-carboxylate were found to induce apoptosis in lung and liver cancer cells, as confirmed by Annexin V staining and caspase-3/7 activity assays. nih.gov The pro-apoptotic effects of these compounds are often linked to the generation of reactive oxygen species (ROS). nih.gov Furthermore, 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives have demonstrated the ability to induce apoptosis in non-small cell lung cancer cells. tandfonline.com

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for cancer therapy. Certain 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives have shown potent inhibitory activity against VEGFR-2, suggesting their potential as anti-angiogenic agents. tandfonline.com

While not a universally reported mechanism for all benzofuran derivatives, some have been shown to interact with and cleave DNA. nih.gov The interaction with DNA was investigated for some highly toxic benzofuran derivatives, indicating that this could be a potential, though less common, mechanism of their anticancer activity. nih.gov

Selectivity towards Cancer Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have highlighted that certain benzofuran derivatives exhibit such selective cytotoxicity.

Research into a series of newly synthesized benzofuran derivatives demonstrated that five specific compounds (1c, 1e, 2d, 3a, 3d) showed significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines, while showing selectivity for these cancer cells over normal human umbilical vein endothelial cells (HUVEC). nih.govresearchgate.net Structure-activity relationship (SAR) analysis indicated that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran system enhanced cytotoxicity in both normal and cancer cells. nih.govresearchgate.net However, some halogenated derivatives have shown remarkable selectivity. For instance, a compound with a bromine atom on the methyl group at the 3-position of the benzofuran ring was highly cytotoxic to K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM respectively, but showed no cytotoxicity towards normal cells. nih.govmdpi.com This highlights that the specific position of the halogen is a critical factor in determining biological activity and selectivity. nih.govmdpi.com

Further studies on 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives revealed that while they were effective against non-small cell lung cancer lines (A549 and NCI-H23), they were barely toxic to non-tumerigenic human lung WI-38 cells, indicating a favorable selectivity profile. tandfonline.com Similarly, a hybrid benzofuran chalcone (B49325) compound showed selective cytotoxicity toward the human breast cancer cell line (MCF-7) while being non-toxic to normal breast cells (MRC5). mdpi.com This selectivity is crucial, as the cytotoxic side effects of many anticancer therapies damage normal cells. mdpi.com

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Selectivity Noted |

| Compound with Bromine at 3-position | K562 (Leukemia) | 5 | Normal Cells | No cytotoxicity towards normal cells |

| HL60 (Leukemia) | 0.1 | |||

| Benzofuran-chalcone hybrid (Compound 18) | MCF-7 (Breast) | 2 - 10 | MRC5 (Normal Breast) | Non-toxic towards normal breast cells |

| Benzofuran 4b | A549 (Lung) | 1.48 | WI-38 (Normal Lung) | High IC50 (19.51 µM) in normal cells |

| Benzofuran 15a | NCI-H23 (Lung) | 2.52 | WI-38 (Normal Lung) | High IC50 (32.81 µM) in normal cells |

| Benzofuran 16a | NCI-H23 (Lung) | 0.49 | WI-38 (Normal Lung) | High IC50 (12.86 µM) in normal cells |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria, fungi, and viruses. nih.govresearchgate.netrsc.org The antimicrobial potential often depends on the nature and position of substituents on the benzofuran ring system. rsc.org

Derivatives of benzofuran have been extensively studied for their antibacterial effects against both Gram-positive and Gram-negative bacteria. rsc.org For example, a series of substituted benzofurans were designed as potential DNA gyrase B inhibitors of Mycobacterium tuberculosis. nih.gov

Studies have shown that compounds with hydroxyl groups at the C-6 position exhibit excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78-3.12 μg/mL against tested strains. nih.gov Conversely, blocking this hydroxyl group resulted in a loss of antibacterial activity, indicating its crucial role. nih.gov The presence of halogens, such as bromine, on the benzofuran structure has also been found to confer excellent antibacterial activity against various strains. nih.gov For instance, compounds with two bromo substituents (on the C-5 of benzofuran and C-4 of a phenyl ring) showed MIC values of 29.76-31.96 mmol/L. nih.gov

Other modifications, such as the inclusion of thiazole (B1198619), oxadiazole, and pyrazole (B372694) moieties, have yielded derivatives with good to moderate antimicrobial inhibition against bacteria like E. coli, K. pneumonia, P. aeruginosa, and S. aureus. nih.gov

| Derivative Type | Bacterial Strain(s) | Efficacy (MIC) | Reference |

| 6-hydroxyl-benzofurans | Various strains | 0.78-6.25 µg/mL | nih.gov |

| Dibromo-substituted benzofurans | Various strains | 29.76-31.96 mmol/L | nih.gov |

| Benzofuran-thiazolidinone derivatives | Four bacterial organisms | Good activity | nih.gov |

| Benzofuran-oxadiazole/pyrazole derivatives | E. coli, K. pneumonia, P. aeruginosa, S. aureus | Moderate to good inhibition | nih.gov |

| 2,4,6-trimethoxy benzofuran carbohydrazide | E. coli, S. aureus | IZ = 26-27 mm at 25 µg/mL | rsc.org |

| Benzofuranone (72) | K. pneumoniae | 0.39 µg/mL | rsc.org |

The antifungal potential of benzofuran derivatives is a significant area of research, with many compounds showing potent activity against clinically relevant fungi like Candida albicans and Aspergillus fumigatus. nih.govrsc.org

Benzofuran-5-ol derivatives have been identified as potent antifungal agents, with some compounds completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, an efficacy comparable or superior to the standard drug 5-fluorocytosine. nih.gov The introduction of a piperidine (B6355638) ring into the benzofuran structure has also yielded promising antifungal agents. nih.gov SAR studies suggest that benzofuran, pyrazoline, and thiazole moieties are essential for their antifungal activity. nih.govrsc.org

In one study, fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings showed antifungal activity against A. fumigatus and P. wortmanni with MICs of 25 μg/mL and 100 μg/mL, respectively. nih.gov Another series of derivatives containing barbitone and thiobarbitone moieties showed remarkable activity against C. albicans. nih.gov

| Derivative Type | Fungal Strain(s) | Efficacy (MIC) | Reference |

| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 µg/mL | nih.gov |

| Fused benzofuran-coumarin-pyridine | A. fumigatus | 25 µg/mL | nih.gov |

| P. wortmanni | 100 µg/mL | nih.gov | |

| Benzofuran-piperidine derivatives | A. fumigatus, C. albicans | Promising activity | nih.gov |

| Benzofuran-thiazole/pyrazole conjugates | C. albicans | High activity (IZ = 30-40 mm) | rsc.org |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | C. albicans ATCC 10231 | Very strong effect | researchgate.net |

The benzofuran scaffold has been identified as a promising framework for the development of antiviral agents, including those targeting Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netnih.gov

A study involving the synthesis of benzofuran-5-carbonyl derivatives found that the tested compounds exhibited potent anti-HIV activity, with many showing higher potency than the reference drug Atevirdine. nih.gov Specifically, compounds 10, 11, 3, and 4 were notable for their HIV-1 Reverse Transcriptase (RT) inhibitory activity. nih.gov Although their therapeutic index was lower than Atevirdine, their potency highlights the potential of this chemical class. nih.gov

The same series of compounds was evaluated for activity against the HCV NS3-4A protease. While generally weaker than the standard inhibitor VX-950, several compounds (1, 4, 9, and 6) demonstrated significant inhibitory activity. nih.gov The development of nucleoside analogs, which are a cornerstone of antiviral therapy for viruses like HIV and HCV, sometimes incorporates features found in benzofuran chemistry, although these are distinct compound classes. mdpi.com Research has also shown that attaching fatty acyl esters to nucleoside analogs like 3′-fluoro-2′,3′-dideoxythymidine (FLT) can enhance anti-HIV activity, with the lipophilic nature improving cellular uptake. mdpi.com

Anti-inflammatory and Analgesic Activities